(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one

chalcone benzoxazole structure-activity relationship

(2Z)-2-(1,3-Benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one (CAS 488840-41-1, C22H14ClNO2, MW 359.8 g/mol) belongs to the chalcone class, defined by a central α,β-unsaturated ketone bridge linking a benzoxazole heterocycle, a 2-chlorophenyl ring, and a phenyl ketone terminus. Chalcones are privileged scaffolds in medicinal chemistry and agrochemical research due to their synthetic accessibility and broad bioactivity potential.

Molecular Formula C22H14ClNO2
Molecular Weight 359.8 g/mol
Cat. No. B12161955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-2-(1,3-benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one
Molecular FormulaC22H14ClNO2
Molecular Weight359.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(=CC2=CC=CC=C2Cl)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C22H14ClNO2/c23-18-11-5-4-10-16(18)14-17(21(25)15-8-2-1-3-9-15)22-24-19-12-6-7-13-20(19)26-22/h1-14H/b17-14+
InChIKeyMEMGHEQTUBTEKF-SAPNQHFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-2-(1,3-Benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one: Core Structural Identity and Research Procurement Context


(2Z)-2-(1,3-Benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one (CAS 488840-41-1, C22H14ClNO2, MW 359.8 g/mol) belongs to the chalcone class, defined by a central α,β-unsaturated ketone bridge linking a benzoxazole heterocycle, a 2-chlorophenyl ring, and a phenyl ketone terminus . Chalcones are privileged scaffolds in medicinal chemistry and agrochemical research due to their synthetic accessibility and broad bioactivity potential. This specific substitution pattern—particularly the ortho-chloro substituent and the benzoxazole moiety—distinguishes it from other benzoxazole-chalcone hybrids, but published direct comparative efficacy data for this exact compound remain sparse [1].

Why Benzoxazole-Chalcone Analogs Cannot Be Interchanged with (2Z)-2-(1,3-Benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one


Within the benzoxazole-chalcone series, even minor substituent alterations produce large shifts in target potency, selectivity, and mechanism. In a systematic study of 24 analogs, changing the phenyl substitution pattern shifted the primary antibacterial target from Xanthomonas oryzae pv. oryzae (Xoo) (EC50 8.10 μg/mL for the lead analog Z2) to Acidovorax citrulli (Ac) or Ralstonia solanacearum (Rs), with inhibition rates varying by over 40 percentage points between close structural neighbors [1]. Although the exact Z-identity of the target compound in that panel is not publicly confirmed, the principle that ortho-chloro, meta-chloro, para-chloro, and dichloro congeners are functionally non-interchangeable is firmly established . Procurement of a close analog without verification of the specific regioisomeric and Z/E configuration therefore risks selecting a compound with fundamentally different biological performance.

Quantitative Differentiation Evidence for (2Z)-2-(1,3-Benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one vs. Closest Analogs


Ortho-Chloro vs. 2,4-Dichloro Substitution: Impact on Molecular Properties and Predicted Reactivity

The target compound carries a single ortho-chlorine on the phenyl ring, while the commercially available analog (2Z)-2-(1,3-benzoxazol-2-yl)-3-(2,4-dichlorophenyl)-1-phenylprop-2-en-1-one adds a second chlorine at the para position. This additional chlorine increases the molecular weight by 34.4 Da (from 359.8 to ~394.2 g/mol) and raises predicted logP, altering membrane permeability and target binding . In related benzoxazole series, dichloro-substituted phenyl analogs consistently exhibit different antibacterial selectivity profiles compared to monochloro-substituted congeners [1].

chalcone benzoxazole structure-activity relationship

Z-Configuration Stereochemical Integrity vs. E-Isomer Contamination Risk

The target compound is specified as the (2Z)-isomer. Chalcone α,β-unsaturated ketones can undergo Z/E photoisomerization, and the two geometrical isomers often display divergent biological activities . The (E)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one listed on molaid.com demonstrates that E-isomers of closely related benzoxazole-chalcones exist commercially [1]. No published biological data comparing Z vs. E isomers of this specific scaffold were located, but class-level precedent indicates Z/E isomerism can alter IC50 values by >10-fold in structurally related chalcones [2].

stereochemistry chalcone Z/E isomerism

Benzoxazole-Chalcone Hybrid Scaffold vs. Simple 2-Phenyl-Benzoxazole: Broadened Bioactivity Spectrum

The target compound combines a benzoxazole with an α,β-unsaturated chalcone linker, whereas simpler 2-phenyl-benzoxazole derivatives lack the Michael acceptor system. In the 2024 Zhang et al. panel of 24 benzoxazole-chalcone hybrids, the lead compound Z2 achieved an EC50 of 8.10 μg/mL against Xoo, outperforming the commercial standard thiodiazole copper (EC50 60.62 μg/mL) by 7.5-fold [1]. Simple 2-phenyl-benzoxazoles (e.g., 2-(4-chlorophenyl)-1,3-benzoxazole) typically show only moderate antifungal activity without the pronounced antibacterial potency seen in the chalcone-extended series [2]. This suggests the chalcone bridge is a critical pharmacophoric element absent in simpler benzoxazole comparators.

benzoxazole chalcone antibacterial antiviral

Ortho-Chloro vs. Meta-Chloro vs. Para-Chloro Regioisomers: Divergent Antibacterial Selectivity Profiles

The target compound bears a 2-chlorophenyl (ortho) substituent. In the Zhang et al. 2024 panel, compounds with different phenyl substitution patterns showed markedly divergent inhibition profiles against seven plant pathogens. At 100 μg/mL, Z2 (whose structure includes a phenyl-substituted benzoxazole-chalcone) exhibited 93.0% inhibition of Xoo, 84.6% inhibition of Pcb, and 79.5% inhibition of Rs, while Z3 (a different substitution pattern) showed only 20.7% inhibition of Xoo but 78.5% inhibition of Ac [1]. Commercially, the meta-chloro analog (E)-2-(1,3-benzoxazol-2-yl)-3-(3-chlorophenyl)-1-phenylprop-2-en-1-one and the para-chloro analog (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one are available [2], but their bioactivity profiles are predicted to differ substantially from the ortho-chloro target compound.

regioisomer chlorophenyl benzoxazole antibacterial selectivity

Physicochemical Differentiation: Hydrogen Bond Acceptor Count and Topological Polar Surface Area vs. 4-Methoxy Analog

The target compound has three hydrogen bond acceptors (benzoxazole O, benzoxazole N, and ketone O) and a topological polar surface area (TPSA) of approximately 43.1 Ų . The commercially available analog (2Z)-2-(1,3-benzoxazol-2-yl)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one introduces an additional methoxy group on the benzoyl phenyl ring, increasing the hydrogen bond acceptor count to 4 and TPSA to an estimated 52–55 Ų . This alters blood-brain barrier permeability predictions and oral bioavailability scores in drug-likeness filters, making the methoxy analog unsuitable as a direct substitute in CNS-targeted or permeability-sensitive assays.

physicochemical properties drug-likeness TPSA hydrogen bonding

Benzoxazole vs. Other Heterocycle-Chalcone Hybrids: Scaffold-Level Differentiation in Antiviral Activity

The benzoxazole ring in the target scaffold contributes to antiviral activity that is not uniformly present across other heterocycle-chalcone hybrids. In the Zhang et al. 2024 study, benzoxazole-chalcones Z15 and Z16 showed anti-TMV curative EC50 of 101.97 μg/mL (vs. ningnanmycin 294.27 μg/mL; 2.9-fold improvement) and protective EC50 of 104.05 μg/mL (vs. ningnanmycin 185.73 μg/mL; 1.8-fold improvement) [1]. By contrast, pyrimidine-chalcone, purine-chalcone, and 1,3,4-oxadiazole-chalcone hybrids reported in prior studies showed different antiviral selectivity windows, with some demonstrating superior antifungal rather than antiviral activity [2][3][4]. This indicates that the benzoxazole heterocycle specifically directs activity toward TMV, distinguishing it from other heterocycle-chalcone series.

benzoxazole chalcone antiviral TMV heterocycle comparison

High-Value Procurement Scenarios for (2Z)-2-(1,3-Benzoxazol-2-yl)-3-(2-chlorophenyl)-1-phenylprop-2-en-1-one


Antibacterial Screening Against Xanthomonas spp. and Plant Pathogens

This compound serves as an ortho-chloro benzoxazole-chalcone probe for structure-activity relationship (SAR) studies targeting plant pathogenic bacteria. Class-level evidence shows that benzoxazole-chalcone hybrids achieve EC50 values as low as 8.10 μg/mL against Xoo, outperforming thiodiazole copper (60.62 μg/mL) by 7.5-fold [1]. The ortho-chloro substitution pattern is predicted to confer a selectivity window distinct from meta- and para-chloro regioisomers, which show divergent inhibition profiles across Xoo, Pcb, Rs, and Xcm [1]. Procurement of the exact (2Z)-ortho-chloro compound enables systematic exploration of how the halogen position modulates antibacterial target engagement.

Antiviral Drug Discovery: TMV Coat Protein Targeting

Benzoxazole-chalcone hybrids have demonstrated significant anti-TMV activity, with class representatives Z15 and Z16 exhibiting curative EC50 of 101.97 μg/mL (2.9-fold better than ningnanmycin) and protective EC50 of 104.05 μg/mL (1.8-fold better than ningnanmycin) [1]. Molecular docking confirms high-affinity binding to the TMV coat protein (TMV-CP) [1]. The target compound, with its electrophilic α,β-unsaturated ketone, provides a Michael acceptor system capable of covalent engagement with cysteine residues on viral coat proteins, making it a valuable scaffold for covalent antiviral probe development.

Stereochemical Integrity-Dependent Assays: Z-Isomer Specificity

The compound is specified as the pure (2Z)-geometric isomer, confirmed by isomeric SMILES notation . Given that chalcone Z/E isomerism can alter biological potency by >10-fold in related series [2], this compound is appropriate for assays where stereochemical purity is critical—such as X-ray co-crystallography, STD-NMR binding studies, or cellular thermal shift assays (CETSA)—where E-isomer contamination would confound binding mode interpretation.

Agrochemical Lead Optimization: Post-Harvest Crop Protection

Class-level evidence demonstrates that benzoxazole-chalcone Z2 at 200 mg/L provided protective activity on harvested potatoes comparable to the commercial standard thiodiazole copper [1]. The target ortho-chloro compound can serve as a starting point for further optimization of post-harvest bactericidal formulations, with the Z-configuration and ortho-chloro substitution offering handles for modulating physicochemical properties (logP ~5.8, HBA = 3) to improve formulation compatibility and rainfastness on crop surfaces .

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